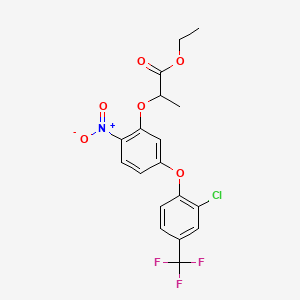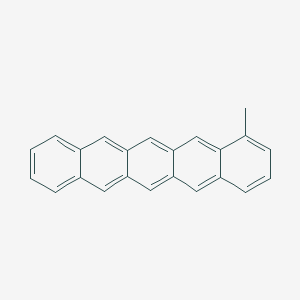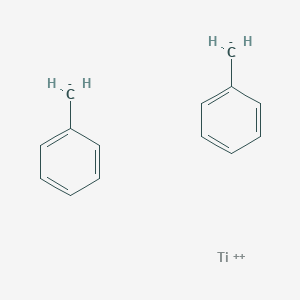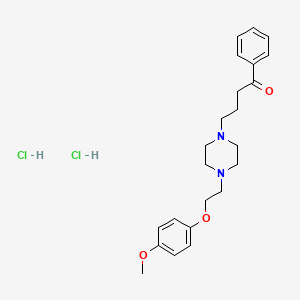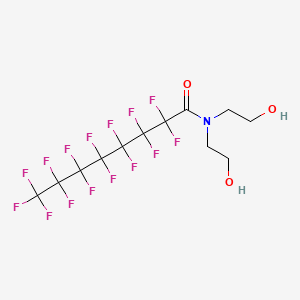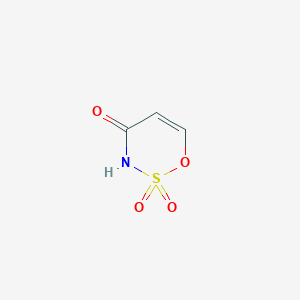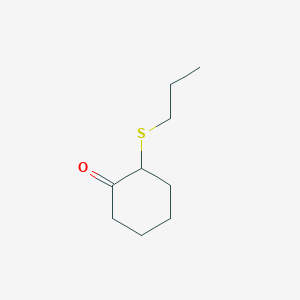
2-(Propylsulfanyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfanyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a propylsulfanyl group and a ketone functional group. This compound is part of the larger family of cyclohexanones, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclohexan-1-one typically involves the introduction of a propylsulfanyl group to a cyclohexanone precursor. One common method is the nucleophilic substitution reaction where a propylthiol reacts with cyclohexanone under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
2-(Propylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(Propylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog without the propylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: Similar structure but with a methylsulfanyl group instead of propylsulfanyl.
2-(Ethylsulfanyl)cyclohexan-1-one: Contains an ethylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)cyclohexan-1-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. The longer alkyl chain in the propylsulfanyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38293-11-7 |
|---|---|
Formule moléculaire |
C9H16OS |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
2-propylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C9H16OS/c1-2-7-11-9-6-4-3-5-8(9)10/h9H,2-7H2,1H3 |
Clé InChI |
QVCKRSGYCBWDRE-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
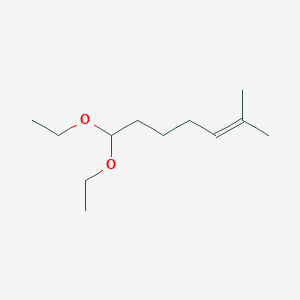
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
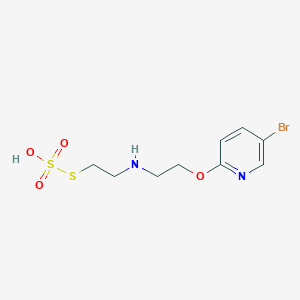
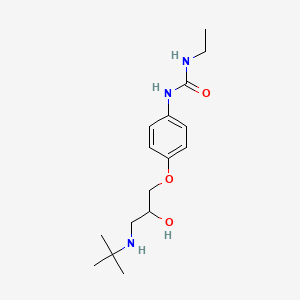
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
